molecular formula C22H25NO4 B2492893 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid CAS No. 2354688-69-8

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid

Cat. No.: B2492893
CAS No.: 2354688-69-8
M. Wt: 367.445
InChI Key: PVIQUMFTYPIXLM-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Thiazole Carboxylic Acid : Fmoc has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, offering a high-yield approach starting from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).

  • Protection of Hydroxy-Groups in Synthesis : It's used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

  • Solid Phase Synthesis : Fmoc-based compounds like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol have been synthesized and applied as new linkers for solid-phase synthesis. They exhibit higher acid stability compared to standard trityl resins (Bleicher, Lutz, & Wuethrich, 2000).

Biochemical and Medicinal Applications

  • Synthesis of Dipeptidyl Ureas : Fmoc-amino acids derived compounds are used in synthesizing dipeptidyl urea esters, serving as building blocks for peptide synthesis (Babu & Kantharaju, 2005).

  • Synthesis of Oligoureas : Efficient synthesis of oligoureas on solid support using O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamate derivatives as activated monomers is another application. These monomers are prepared from N-Fmoc-protected β3-amino acids (Guichard, Semetey, Rodriguez, & Briand, 2000).

  • Cell Adhesion Inhibition : Fluoren-9-ylalkanoic and alkylbenzoic acids, which are derivatives of Fmoc, have been found to inhibit neutrophil adherence, indicating potential as cell adhesion inhibitors (Hamilton et al., 1995).

  • Solid Phase Peptide Synthesis : Fmoc amino acids are extensively used in solid phase peptide synthesis, enhancing methodology through various solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3,3-trimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-21(2,3)22(4,19(24)25)23-20(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIQUMFTYPIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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